molecular formula C9H9F3O2 B8176741 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B8176741
M. Wt: 206.16 g/mol
InChI Key: CXKGOBVZGQKTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol is a fluorinated phenolic compound characterized by a methyl group at the 5-position and a trifluoroethoxy (–OCH₂CF₃) substituent at the 2-position of the benzene ring. The trifluoroethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKGOBVZGQKTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group on the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trifluoroethoxy group can be reduced under specific conditions to yield corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,2,2-Trifluoroethoxy)phenol

  • Structure: Trifluoroethoxy group at the 2-position of phenol.
  • Molecular Formula : C₈H₇F₃O₂.
  • Key Data: Synthesis: Alkylation of guaiacol followed by demethylation with BBr₃ . Applications: Precursor for phenyl acetate derivatives with sedative/hypnotic effects .
  • Differentiation : Lacks the methyl group at the 5-position, reducing steric hindrance compared to the target compound.

4-(2,2,2-Trifluoroethoxy)phenol (CAS 129560-99-2)

  • Structure : Trifluoroethoxy group at the 4-position.
  • Molecular Formula : C₈H₇F₃O₂.
  • Key Data :
    • Physical Properties : Boiling point 227°C (predicted), pKa 9.97 .
    • Applications : Positional isomer used in studying substituent effects on reactivity and solubility.
  • Differentiation : The para-substitution alters electronic distribution, impacting hydrogen bonding and acidity compared to ortho-substituted analogs.

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CID 16227967)

  • Structure: Amino group replaces the hydroxyl group in the target compound.
  • Molecular Formula: C₉H₁₀F₃NO.
  • Key Data :
    • Synthesis : Likely via nucleophilic substitution or reductive amination of nitro precursors .
    • Applications : Intermediate in agrochemicals or dyes due to the aromatic amine functionality.
  • Differentiation : The amine group increases basicity, altering solubility and reactivity profiles.

[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol (CAS 1311159-05-3)

  • Structure : Boranediol group introduced for Suzuki-Miyaura coupling.
  • Molecular Formula : C₉H₁₁BF₃O₃.
  • Key Data :
    • Purity : 98%, molecular weight 233.98 .
    • Applications : Cross-coupling reagent in synthesizing biaryl structures for drug discovery.
  • Differentiation: The boronate ester functionality enables participation in catalytic cycles, unlike the parent phenol.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications CAS Number
5-Methyl-2-(2,2,2-trifluoroethoxy)phenol* C₉H₉F₃O₂ 206.16 (calc.) –OH, –OCH₂CF₃, –CH₃ Pharmaceutical intermediate Not explicitly listed
2-(2,2,2-Trifluoroethoxy)phenol C₈H₇F₃O₂ 192.14 –OH, –OCH₂CF₃ Sedative drug precursor 10305-73-4
4-(2,2,2-Trifluoroethoxy)phenol C₈H₇F₃O₂ 192.14 –OH, –OCH₂CF₃ (para) Electronic effect studies 129560-99-2
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline C₉H₁₀F₃NO 205.18 –NH₂, –OCH₂CF₃, –CH₃ Agrochemical intermediate 16227967
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol C₉H₁₁BF₃O₃ 233.98 –B(OH)₂, –OCH₂CF₃, –CH₃ Cross-coupling reagent 1311159-05-3

Research Findings and Pharmacological Relevance

  • Synthetic Strategies: The trifluoroethoxy group is typically introduced via alkylation of phenolic precursors using 2,2,2-trifluoroethyl halides, followed by deprotection steps .
  • Pharmacological Impact : Trifluoroethoxy-containing compounds exhibit enhanced metabolic stability and receptor-binding affinity. For example, silodosin analogs with this group show uroselective α₁-adrenergic antagonism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.